molecular formula C18H25BrN6O3 B11478241 N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11478241
M. Wt: 453.3 g/mol
InChI Key: YMYQLTUGPQQRLW-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The oxadiazole ring is then synthesized separately and coupled with the pyrazole derivative. Finally, the acetamide group is introduced through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both pyrazole and oxadiazole rings, along with the acetamide group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H25BrN6O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H25BrN6O3/c1-11-15(19)12(2)25(23-11)10-14(26)20-8-9-21-17(27)18-22-16(24-28-18)13-6-4-3-5-7-13/h13H,3-10H2,1-2H3,(H,20,26)(H,21,27)

InChI Key

YMYQLTUGPQQRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3CCCCC3)C)Br

Origin of Product

United States

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